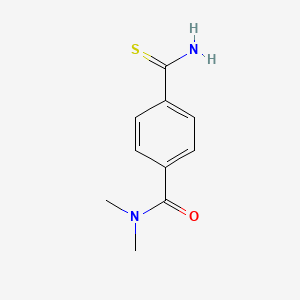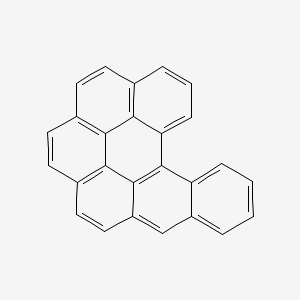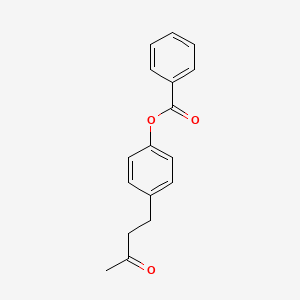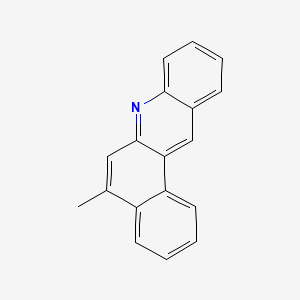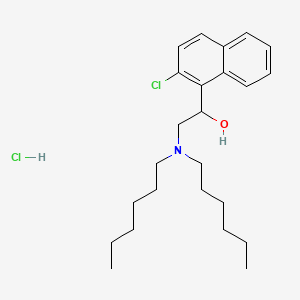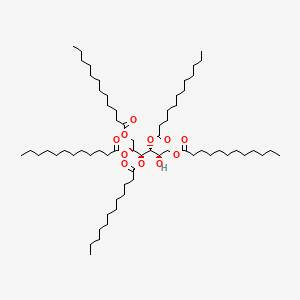
D-Glucitol 1,3,4,5,6-pentalaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol 1,3,4,5,6-pentalaurate is a chemical compound with the molecular formula C66H124O11 and a molecular weight of 1093.68416 . It is a derivative of D-glucitol (also known as sorbitol), where five hydroxyl groups are esterified with lauric acid. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant and emulsifier.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,3,4,5,6-pentalaurate typically involves the esterification of D-glucitol with lauric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized enzymes can also enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
D-Glucitol 1,3,4,5,6-pentalaurate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to yield D-glucitol and lauric acid.
Oxidation: Oxidizing the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reducing the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Various ketones or aldehydes depending on the specific hydroxyl group oxidized.
Reduction: Alcohols derived from the ester groups.
Scientific Research Applications
D-Glucitol 1,3,4,5,6-pentalaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable plastics.
Mechanism of Action
The mechanism of action of D-Glucitol 1,3,4,5,6-pentalaurate is primarily related to its amphiphilic properties. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier and surfactant. This interaction is facilitated by the esterified lauric acid chains, which can embed in lipid bilayers or interact with hydrophobic substances, while the D-glucitol backbone remains hydrophilic.
Comparison with Similar Compounds
Similar Compounds
D-Glucitol 1,3,4,5,6-pentaacetate: Another esterified derivative of D-glucitol, but with acetic acid instead of lauric acid.
D-Glucitol 1,3,4,5,6-pentastearate: Esterified with stearic acid, resulting in different hydrophobic properties.
D-Glucitol 1,3,4,5,6-pentapalmitate: Esterified with palmitic acid, offering a balance between hydrophilic and hydrophobic interactions.
Uniqueness
D-Glucitol 1,3,4,5,6-pentalaurate is unique due to its specific esterification with lauric acid, which provides a distinct balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring emulsification and surfactant properties.
Properties
CAS No. |
94108-71-1 |
|---|---|
Molecular Formula |
C66H124O11 |
Molecular Weight |
1093.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-3,4,5,6-tetra(dodecanoyloxy)-2-hydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C66H124O11/c1-6-11-16-21-26-31-36-41-46-51-60(68)73-56-58(67)65(76-63(71)54-49-44-39-34-29-24-19-14-9-4)66(77-64(72)55-50-45-40-35-30-25-20-15-10-5)59(75-62(70)53-48-43-38-33-28-23-18-13-8-3)57-74-61(69)52-47-42-37-32-27-22-17-12-7-2/h58-59,65-67H,6-57H2,1-5H3/t58-,59+,65+,66+/m0/s1 |
InChI Key |
SIEDUZNVHFJQQF-LVOMGTGVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




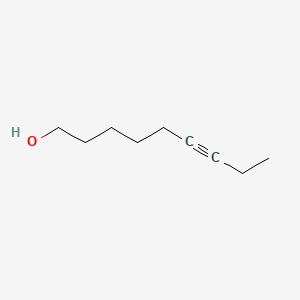
![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)

![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
